N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Acetamide Formation: The final step involves the acylation of the benzodiazole derivative with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated benzodiazole derivatives.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.
Biochemistry: Used as a probe to study biochemical pathways and mechanisms.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE: is similar to other benzodiazole derivatives, such as:
Uniqueness
The uniqueness of N-(3,4-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the methylsulfanyl and acetamide groups can enhance its interactions with biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C18H19N3OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-methylsulfanylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C18H19N3OS/c1-12-8-9-14(10-13(12)2)19-17(22)11-21-16-7-5-4-6-15(16)20-18(21)23-3/h4-10H,11H2,1-3H3,(H,19,22) |
InChI Key |
XQZAXAUSPRFKKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.